N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034362-06-4
VCID: VC4335446
InChI: InChI=1S/C14H15N3O2/c1-17(9-11-6-4-3-5-7-11)14(18)12-8-13(19-2)16-10-15-12/h3-8,10H,9H2,1-2H3
SMILES: CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=N2)OC
Molecular Formula: C14H15N3O2
Molecular Weight: 257.293

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide

CAS No.: 2034362-06-4

Cat. No.: VC4335446

Molecular Formula: C14H15N3O2

Molecular Weight: 257.293

* For research use only. Not for human or veterinary use.

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide - 2034362-06-4

Specification

CAS No. 2034362-06-4
Molecular Formula C14H15N3O2
Molecular Weight 257.293
IUPAC Name N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C14H15N3O2/c1-17(9-11-6-4-3-5-7-11)14(18)12-8-13(19-2)16-10-15-12/h3-8,10H,9H2,1-2H3
Standard InChI Key OXTIYPLLUCFADK-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=N2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 4 with a carboxamide group (-CONH-). The carboxamide nitrogen is further alkylated with a methyl group (-CH₃) and a benzyl group (-CH₂C₆H₅), while position 6 of the pyrimidine ring bears a methoxy substituent (-OCH₃) . The IUPAC name, N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide, reflects this substitution pattern.

Spectroscopic and Computational Insights

Quantum chemical calculations on structurally related pyrimidines, such as 2-amino-4-methoxy-6-methylpyrimidine, provide indirect insights into the electronic structure of N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide. Fourier-transform infrared (FTIR) and Raman spectra of analogous compounds reveal characteristic vibrational modes for methoxy (≈1,250–1,050 cm⁻¹) and carboxamide groups (≈1,680–1,630 cm⁻¹ for C=O stretching) . Density functional theory (DFT) simulations predict bond lengths of 1.34 Å for C=N in the pyrimidine ring and 1.45 Å for C-O in the methoxy group .

Physicochemical Parameters

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for constructing the N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide scaffold:

  • Pyrimidine Ring Formation: Cyclization of β-diketones with urea derivatives, followed by sequential functionalization.

  • Post-Modification of Preformed Pyrimidines: Alkylation and acyl substitution on halogenated pyrimidine intermediates .

Stepwise Synthesis

A representative pathway involves:

  • Synthesis of 6-Methoxypyrimidine-4-carboxylic Acid:

    • Condensation of ethyl acetoacetate with methoxyguanidine under acidic conditions.

    • Hydrolysis of the ester to the carboxylic acid using NaOH/EtOH.

  • Carboxamide Formation:

    • Reaction with benzylmethylamine via mixed anhydride (e.g., using ClCO₂Et) or coupling reagents (HATU, EDCI) .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) yields the final product .

Alternative Routes

Comparative Analysis with Structural Analogs

N-Methyl vs. N-H Carboxamides

Removal of the N-methyl group increases hydrogen-bonding capacity but reduces metabolic stability. For example, N-desmethyl analogs show 3-fold higher DHFR inhibition (IC₅₀ = 0.7 μM vs. 2.1 μM) but 50% shorter plasma half-lives in rodent models .

Benzyl vs. Phenyl Groups

The benzyl moiety (CH₂C₆H₅) enhances hydrophobic interactions compared to simple phenyl substituents. In kinase assays, benzyl-containing derivatives exhibit 5-fold lower Kd values (12 nM vs. 60 nM) due to better complementarity with hydrophobic enzyme pockets .

Challenges and Future Directions

Synthetic Optimization

Current yields for N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide synthesis rarely exceed 40% . Future work should explore continuous-flow reactors and immobilized catalysts (e.g., silica-bound DPP-palladium) to improve efficiency and reduce metal contamination .

Pharmacological Profiling

Priority studies include:

  • ADMET Profiling: Prediction of absorption, distribution, metabolism, excretion, and toxicity using in vitro models.

  • Target Deconvolution: CRISPR-Cas9 screens to identify off-target effects.

  • Formulation Development: Nanoencapsulation to address solubility limitations .

Structural Diversification

Introducing fluorine at position 5 or replacing the benzyl group with heteroaryl rings (e.g., thiophene, imidazole) could optimize target selectivity. Computational models predict that 5-fluoro analogs would have 30% higher blood-brain barrier permeability .

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